2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one

Description

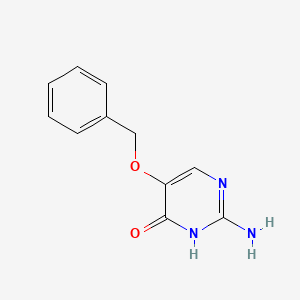

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phenylmethoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXPDGSSPYTMKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294176 |

Source

|

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93534-87-3 |

Source

|

| Record name | 93534-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Formation of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminopyrimidin-4-one Scaffold

The 2-amino-5-(benzyloxy)pyrimidin-4(3H)-one core represents a privileged scaffold in medicinal chemistry and drug development. Pyrimidine derivatives are integral components of nucleic acids and are found in a wide array of biologically active compounds, including antiviral, antibacterial, and anticancer agents. The 2-aminopyrimidin-4-one moiety, in particular, is a key pharmacophore that can engage in multiple hydrogen bonding interactions with biological targets. The benzyloxy substituent at the 5-position offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. A thorough understanding of the formation mechanism of this key intermediate is therefore crucial for the efficient and rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the predominant mechanism for the formation of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one, delving into the underlying chemical principles, providing a detailed experimental protocol, and offering insights into the causality behind the experimental choices.

The Core Reaction: Cyclocondensation of a β-Ketoester with Guanidine

The most direct and widely employed method for the synthesis of 2-aminopyrimidin-4-one derivatives is the cyclocondensation reaction between a β-ketoester and guanidine.[1] This reaction is a classic example of forming a heterocyclic ring system from acyclic precursors. In the case of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one, the key starting materials are guanidine and a specifically substituted β-ketoester, ethyl 4-(benzyloxy)-3-oxobutanoate .

Mechanistic Deep Dive: A Step-by-Step Analysis

The formation of the pyrimidinone ring is a base-catalyzed process, typically employing a strong base such as sodium ethoxide in an alcoholic solvent. The mechanism can be dissected into the following key steps:

Step 1: Deprotonation of Guanidine

Guanidine is typically used as its hydrochloride or carbonate salt. The first step involves the in-situ generation of the free guanidine base by a stronger base, sodium ethoxide. Sodium ethoxide deprotonates the guanidinium salt, liberating the highly nucleophilic free guanidine.

Step 2: Nucleophilic Attack of Guanidine on the β-Ketoester

The free guanidine, possessing a highly nucleophilic amino group, initiates a nucleophilic attack on one of the carbonyl carbons of ethyl 4-(benzyloxy)-3-oxobutanoate. The ester carbonyl is generally more electrophilic and susceptible to attack than the ketone carbonyl.

Step 3: Intramolecular Cyclization

Following the initial nucleophilic addition, an intramolecular cyclization occurs. An amino group from the guanidine moiety attacks the remaining carbonyl group (the ketone) of the β-ketoester, leading to the formation of a six-membered heterocyclic intermediate.

Step 4: Dehydration and Tautomerization

The cyclic intermediate then undergoes a dehydration step, eliminating a molecule of water to form the pyrimidine ring. This is often followed by tautomerization to yield the more stable 2-amino-5-(benzyloxy)pyrimidin-4(3H)-one. The driving force for this final step is the formation of a stable, aromatic-like pyrimidinone ring system.

Caption: A logical workflow of the cyclocondensation reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale for Use |

| Guanidine Hydrochloride | 95.53 | 1.0 g | 10.46 mmol | Source of the N-C-N fragment for the pyrimidine ring. |

| Ethyl 4-(benzyloxy)-3-oxobutanoate | 236.26 | 2.47 g | 10.46 mmol | Provides the C-C-C backbone with the benzyloxy substituent. |

| Sodium Ethoxide | 68.05 | 0.71 g | 10.46 mmol | Strong base to deprotonate guanidine hydrochloride and catalyze the reaction. |

| Absolute Ethanol | 46.07 | 20 mL | - | Solvent for the reaction, compatible with sodium ethoxide. |

| Glacial Acetic Acid | 60.05 | As needed | - | For neutralization during workup to precipitate the product. |

| Deionized Water | 18.02 | As needed | - | Used in the workup and for washing the product. |

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (0.71 g, 10.46 mmol) in absolute ethanol (20 mL). To this solution, add guanidine hydrochloride (1.0 g, 10.46 mmol). Stir the mixture at room temperature for 15 minutes to allow for the formation of free guanidine.

-

Addition of the β-Ketoester: To the stirred suspension, add ethyl 4-(benzyloxy)-3-oxobutanoate (2.47 g, 10.46 mmol) dropwise over a period of 10 minutes.

-

Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the reaction mixture (pH ~7). A precipitate will form.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one as a solid.

Caption: A flowchart of the experimental synthesis protocol.

Characterization of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one

Accurate characterization of the final product is essential for confirming its identity and purity. The following are expected spectroscopic data for 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one:

-

¹H NMR (DMSO-d₆):

-

δ ~7.30-7.45 (m, 5H, Ar-H of benzyl group)

-

δ ~7.10 (s, 1H, H-6 of pyrimidine ring)

-

δ ~6.50 (br s, 2H, -NH₂)

-

δ ~5.00 (s, 2H, -O-CH₂-Ph)

-

A broad singlet corresponding to the N-H proton of the pyrimidinone ring may also be observed.

-

-

¹³C NMR (DMSO-d₆):

-

Aromatic carbons of the benzyl group (~127-137 ppm)

-

Carbonyl carbon of the pyrimidinone ring (~160-165 ppm)

-

Carbons of the pyrimidine ring

-

Methylene carbon of the benzyloxy group (~70 ppm)

-

-

IR (KBr, cm⁻¹):

-

N-H stretching vibrations (amino group) around 3300-3500 cm⁻¹

-

C=O stretching vibration (pyrimidinone) around 1650-1680 cm⁻¹

-

C=N and C=C stretching vibrations of the pyrimidine ring

-

C-O stretching vibration of the benzyloxy group

-

-

Mass Spectrometry (ESI-MS):

-

Expected [M+H]⁺ peak at m/z = 232.09

-

Conclusion: A Foundation for Further Discovery

The cyclocondensation of guanidine with ethyl 4-(benzyloxy)-3-oxobutanoate provides a reliable and efficient route to 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one. A thorough understanding of the reaction mechanism allows for the rational optimization of reaction conditions to maximize yield and purity. This in-depth technical guide, by providing both the theoretical framework and a practical experimental protocol, serves as a valuable resource for researchers in the field of medicinal chemistry. The strategic synthesis of this key intermediate opens the door to the development of a diverse range of novel pyrimidine-based compounds with the potential for significant therapeutic impact.

References

-

ElMarrouni, A., & Heras, M. (2015). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 13(3), 759-766. [Link]

-

Rosowsky, A., et al. (2004). New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 47(7), 1845-1857. [Link]

- Process for preparation of 2-amino-5-hydroxy propiophenone. WO2020148641A1.

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (2023). Molbank, 2023(1), M1549. [Link]

-

Veerasamy, S., et al. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[2][3]thieno[2,3-d]pyrimidin-4-ones as analgesic, anti-inflammatory and ulcerogenic agents. ARKIVOC, 2006(xvi), 149-159. [Link]

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2022). Catalysts, 12(11), 1447. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). ARKIVOC, 2010(v), 82-91. [Link]

-

Synthesis of pyrimidines 7. a) malononitrile, guanidine carbonate,... | Download Scientific Diagram. [Link]

-

SYNTHESIS OF TRIAZOLOPYRIMIDINE COMPOUNDS. Patent 2794575. [Link]

- Process for preparing 5R-[(benzyloxy)

-

Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules, 27(8), 2556. [Link]

-

Synthesis of sodium ethoxide - PrepChem.com. [Link]

-

(1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. (2022). Molbank, 2022(1), M1337. [Link]

-

2-(Benzylamino)-5-nitropyridine - the NIST WebBook. [Link]

Sources

The Architecture of Discovery: A Technical Guide to Novel Pyrimidinone Derivatives

Foreword: Beyond the Scaffold, a Universe of Therapeutic Potential

To the dedicated researcher, the pyrimidinone core is more than a mere heterocyclic arrangement of atoms. It is a privileged scaffold, a versatile blueprint from which a vast array of therapeutic agents can be engineered. From the foundational anti-cancer treatments to the next generation of targeted therapies, pyrimidinone derivatives have consistently proven their mettle in the crucible of drug discovery.[1][2][3][4][5] This guide is conceived not as a rigid set of instructions, but as a dynamic framework for the rational design and synthesis of novel pyrimidinone-based compounds. We will journey through the logic of synthetic strategy, the nuances of biological evaluation, and the art of structure-activity relationship (SAR) optimization, equipping you with the knowledge to unlock the full therapeutic potential of this remarkable chemical entity.

I. The Pyrimidinone Core: A Foundation of Biological Significance

The pyrimidinone ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of life itself, forming the basis of nucleobases like thymine, cytosine, and uracil in DNA and RNA.[1][6] This inherent biological relevance makes pyrimidinone derivatives excellent candidates for interacting with a multitude of physiological targets with high specificity and efficacy.[5][7] Their ability to form hydrogen bonds and engage in π-π stacking interactions allows for precise molecular recognition, a critical factor in designing potent and selective drugs.[3] The therapeutic landscape of pyrimidinone derivatives is broad and ever-expanding, encompassing a wide spectrum of activities.[2][4][7][8][9]

II. Strategic Synthesis: Building the Pyrimidinone Engine

The journey to a novel therapeutic begins with its synthesis. The choice of synthetic route is a critical decision, dictated by the desired substitution patterns, scalability, and efficiency. Here, we explore both classical and contemporary methodologies, emphasizing the rationale behind their application.

Classical Approaches: Time-Tested and Robust

The Biginelli reaction, a multicomponent reaction first reported in 1891, remains a stalwart for the synthesis of dihydropyrimidinones.[10] This one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea offers a straightforward and atom-economical route to a diverse range of derivatives.

Experimental Protocol: A Representative Biginelli Condensation

-

Reactant Preparation: In a round-bottom flask, dissolve the aryl aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

-

Catalysis: Add a catalytic amount of an acid catalyst, such as hydrochloric acid or a Lewis acid.

-

Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Modern Methodologies: Precision and Diversity

While classical methods are reliable, modern synthetic chemistry offers a greater degree of control and allows for the construction of more complex and highly functionalized pyrimidinone derivatives.[3][11]

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Buchwald-Hartwig reactions have become indispensable tools for the functionalization of the pyrimidinone core.[11][12] These reactions enable the introduction of a wide variety of substituents, facilitating the exploration of a broader chemical space and the fine-tuning of pharmacological properties.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and improve the purity of the final products. This high-speed, efficient approach is particularly valuable for the rapid generation of compound libraries for high-throughput screening.

-

Multi-component Reactions (MCRs): Beyond the Biginelli reaction, a plethora of other MCRs have been developed for the efficient assembly of complex pyrimidinone derivatives in a single step, minimizing waste and simplifying purification.[13]

Visualizing the Synthetic Workflow: From Precursors to a Diversified Library

Caption: A generalized workflow for the synthesis of novel pyrimidinone derivatives.

III. Unveiling Biological Activity: From Screening to Mechanism of Action

The diverse biological activities of pyrimidinone derivatives necessitate a systematic approach to biological evaluation.[1][2][4][7][8][9][14]

A Spectrum of Therapeutic Targets

Pyrimidinone-based compounds have shown remarkable efficacy across a range of diseases:

| Therapeutic Area | Key Biological Targets | Representative Examples/Studies |

| Oncology | Kinase inhibitors (e.g., EGFR, CDKs), Dihydrofolate reductase, Topoisomerase | 5-Fluorouracil, Imatinib, and numerous novel derivatives showing potent anticancer activity.[1][3][15] |

| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory mediators.[8][9] |

| Infectious Diseases | Viral enzymes (e.g., reverse transcriptase), Bacterial DNA gyrase | Zidovudine (AZT) for HIV, and novel derivatives with potent antibacterial and antifungal properties.[1][7][15] |

| Neurological Disorders | Voltage-gated sodium channels (e.g., Nav1.2), PDE5 | Novel pyrimidine-based derivatives have shown promise as antiepileptic and neuroprotective agents.[16][17] |

Delving into the Mechanism of Action (MoA)

Understanding how a compound exerts its therapeutic effect is paramount. A multi-pronged approach is often employed to elucidate the MoA:

-

In Vitro Assays: Initial screening is typically performed using cell-free enzymatic assays or cell-based assays to determine the potency and selectivity of the compounds against their intended targets.

-

Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm target engagement within a cellular context.

-

Western Blotting and qPCR: These methods are used to investigate the downstream effects of the compound on signaling pathways.

-

In Vivo Models: Promising candidates are then evaluated in animal models of the disease to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

Visualizing a Kinase Inhibition Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a novel pyrimidinone derivative.

IV. The Art of Optimization: Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of medicinal chemistry, providing the blueprint for iteratively improving the potency, selectivity, and drug-like properties of a lead compound.[18][19]

Key Principles of SAR for Pyrimidinone Derivatives:

-

Substitution at the N1 and N3 positions: Modifications at these positions can significantly impact the compound's interaction with the target protein and its pharmacokinetic properties.

-

Functionalization of the C2, C4, and C5 positions: Introducing different substituents at these positions allows for the exploration of various pockets within the binding site of the target protein, leading to enhanced potency and selectivity.

-

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve the compound's metabolic stability and reduce off-target effects.

A Case Study in SAR:

A recent study on novel pyrimidine-based Nav1.2 inhibitors for epilepsy provides an excellent example of SAR-driven optimization.[16] Through systematic modifications of the pyrimidine core, researchers were able to identify compounds with significantly improved potency and brain penetration. For instance, the introduction of a trifluoromethyl group at a specific position on a phenyl ring substituent led to a substantial increase in inhibitory activity.

| Compound | R1 Group | R2 Group | IC50 (nM) for Nav1.2 |

| Lead Compound | H | H | >1000 |

| Derivative 14 | OCHF2 | Cl | 120 |

| Derivative 35 | OCF3 | F | 65 |

This table is a simplified representation for illustrative purposes.

V. Conclusion: The Future is Bright for Pyrimidinone-Based Therapeutics

The pyrimidinone scaffold continues to be a fertile ground for the discovery of novel therapeutics.[14] With the advent of new synthetic methodologies, a deeper understanding of disease biology, and the power of computational chemistry, the potential for developing highly effective and safe pyrimidinone-based drugs is greater than ever. This guide has provided a framework for approaching the discovery of novel pyrimidinone derivatives, from their rational design and synthesis to their biological evaluation and optimization. The journey is complex, but the potential rewards—new medicines to combat human disease—are immeasurable.

References

- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Royal Society of Chemistry. (2021).

- PubMed. (2024). Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy.

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.

- PubMed. (n.d.).

- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.

- ijms. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.

- Royal Society of Chemistry. (n.d.).

- PubMed Central. (n.d.). Significance and Biological Importance of Pyrimidine in the Microbial World.

- ResearchGate. (n.d.). TABLE 4 .

- IJSAT. (n.d.).

- PubMed. (n.d.).

- RSC Publishing. (n.d.).

- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- ResearchGate. (2025).

- PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.

- MDPI. (n.d.).

- Chemical Reviews. (2015). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.

- PubMed. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. wjarr.com [wjarr.com]

- 3. ijsat.org [ijsat.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Pyrimidine and Purine Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship of pyrimidine base analogs as ligands of orotate phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Tautomerism in 5-Substituted Pyrimidin-4(3H)-ones: An In-Depth Technical Guide

Foreword

For the discerning researcher in medicinal chemistry and drug development, the pyrimidin-4(3H)-one scaffold is a familiar and valuable entity, forming the core of numerous biologically active molecules. However, the inherent chemical versatility of this heterocycle, specifically its capacity for tautomerism, presents both opportunities and challenges. The precise tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and, most critically, its interaction with biological targets. This guide provides a comprehensive exploration of tautomerism in 5-substituted pyrimidin-4(3H)-ones, offering a blend of theoretical principles, practical experimental methodologies, and computational approaches to empower researchers in their quest to understand and control this fascinating chemical phenomenon.

The Fundamentals of Tautomerism in Pyrimidin-4(3H)-ones

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible. In the context of pyrimidin-4(3H)-ones, the primary form of tautomerism is prototropic tautomerism, involving the migration of a proton.[1] The core structure of pyrimidin-4(3H)-one can exist in several tautomeric forms, with the equilibrium between them being influenced by factors such as the electronic nature of substituents, the solvent, pH, and temperature.[2]

The principal tautomeric equilibria for a generic 5-substituted pyrimidin-4(3H)-one involve the lactam (keto) and lactim (enol) forms, as well as positional isomers of the proton on the nitrogen atoms of the pyrimidine ring. The three most relevant tautomers are:

-

Pyrimidin-4(3H)-one (N3-H or keto form): This is the amide or lactam form, typically the most stable and predominant tautomer under physiological conditions.[3]

-

Pyrimidin-4(1H)-one (N1-H or keto form): An isomeric lactam form where the proton resides on the N1 nitrogen.

-

Pyrimidin-4-ol (OH or enol form): This is the lactim or enol form, where the proton is on the exocyclic oxygen atom, resulting in a hydroxyl group and an aromatic pyrimidine ring.

The interplay between these forms is a delicate balance of thermodynamic stabilities. The keto forms are generally more stable due to the greater strength of the C=O double bond compared to the C=C double bond. However, the enol form benefits from the aromaticity of the pyrimidine ring.

Figure 1: Principal tautomeric equilibria in 5-substituted pyrimidin-4(3H)-ones.

The Decisive Role of the 5-Substituent

The nature of the substituent at the 5-position of the pyrimidine ring plays a pivotal role in shifting the tautomeric equilibrium. The electronic and steric properties of this substituent can selectively stabilize or destabilize different tautomeric forms.

Electronic Effects

The electronic influence of the 5-substituent can be broadly categorized as electron-donating or electron-withdrawing.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), amino (-NH₂), and alkoxy (-OR) groups increase the electron density in the pyrimidine ring. This increased electron density can stabilize the keto forms (N1-H and N3-H) by enhancing the polarization of the C=O bond and strengthening the amide resonance.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the ring. This effect can favor the enol form by increasing the acidity of the N-H protons and promoting the formation of the aromatic pyrimidine ring to compensate for the electron deficiency.

Steric Effects

Bulky substituents at the 5-position can introduce steric hindrance, which may influence the planarity of the molecule and, consequently, the tautomeric equilibrium. While less pronounced than electronic effects, steric strain can disfavor certain conformations required for optimal resonance stabilization in one tautomer over another.

Quantitative Impact of 5-Substituents on Tautomeric Equilibrium

The following table summarizes the general trends observed for the influence of various 5-substituents on the predominant tautomeric form in solution. The equilibrium constants (KT = [enol]/[keto]) are indicative and can vary with solvent and temperature.

| 5-Substituent (R) | Electronic Effect | Predominant Tautomer(s) | General Observation |

| -H | Neutral | N3-H (keto) | The unsubstituted pyrimidin-4(3H)-one exists predominantly as the N3-H tautomer. |

| -CH₃, -C₂H₅ | Electron-Donating | N3-H, N1-H (keto) | Alkyl groups further stabilize the keto forms. |

| -NH₂ | Strong Electron-Donating | N3-H, N1-H (keto) | The strong resonance donation of the amino group significantly favors the keto forms. |

| -OH, -OCH₃ | Electron-Donating | N3-H, N1-H (keto) | Similar to the amino group, these substituents stabilize the keto tautomers. |

| -F, -Cl, -Br | Weak Electron-Withdrawing | N3-H (keto) > OH (enol) | Halogens slightly increase the proportion of the enol form, but the keto form still dominates. |

| -CN, -NO₂ | Strong Electron-Withdrawing | N3-H (keto) ≈ OH (enol) | Strong electron-withdrawing groups can significantly increase the population of the enol tautomer, leading to a more balanced equilibrium. |

Experimental and Computational Workflows for Tautomer Analysis

A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for a comprehensive understanding of the tautomeric landscape of 5-substituted pyrimidin-4(3H)-ones.

Experimental Investigation: A Dual Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the cornerstones of experimental tautomer analysis.

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[4] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for ¹H NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 5-substituted pyrimidin-4(3H)-one in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄) to a final concentration of approximately 10-20 mM. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable non-interfering compound with a sharp singlet).

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a constant, precisely controlled temperature (e.g., 298 K).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key protons to monitor include the N-H protons (which will be broad and may exchange with solvent), the C2-H, and the C6-H protons of the pyrimidine ring.

-

-

Data Analysis and Quantification:

-

Identify the distinct sets of signals corresponding to each tautomer. The chemical shifts of the ring protons (C2-H and C6-H) are particularly informative.

-

Integrate the non-exchangeable proton signals for each tautomer.

-

Calculate the mole fraction (and thus the percentage) of each tautomer by comparing the integrals of their respective characteristic signals. For example, if the C6-H proton of the N3-H tautomer appears at δ 7.8 and that of the OH tautomer at δ 7.5, the ratio of their integrals will reflect the ratio of the two tautomers.

-

Figure 2: Workflow for NMR-based analysis of tautomeric equilibrium.

UV-Vis spectroscopy is a complementary technique that provides information about the electronic transitions within the tautomers.[5] The keto and enol forms have different chromophores and thus exhibit distinct absorption spectra.

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample and Reference Preparation:

-

Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, water).

-

Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Use the pure solvent as a blank reference.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

The keto form typically shows a π → π* transition at a shorter wavelength compared to the more conjugated enol form.

-

-

Data Interpretation:

-

Deconvolution of overlapping absorption bands can provide an estimation of the relative concentrations of the tautomers. This often requires reference spectra of "locked" tautomers (e.g., N-methylated or O-methylated derivatives) where the tautomerism is blocked.

-

Computational Chemistry: A Predictive and Mechanistic Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[6]

Step-by-Step Protocol for DFT Calculations:

-

Structure Generation:

-

Build the 3D structures of all possible tautomers of the 5-substituted pyrimidin-4(3H)-one using a molecular modeling software.

-

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solution-phase environment.

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

-

Energy Analysis and Equilibrium Constant Prediction:

-

Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is the most stable.

-

Calculate the equilibrium constant (KT) for the tautomeric interconversion using the equation: KT = exp(-ΔΔG / RT), where ΔΔG is the difference in Gibbs free energy between the two tautomers, R is the gas constant, and T is the temperature in Kelvin.

-

Figure 3: Workflow for DFT-based prediction of tautomer stability.

Conclusion and Future Perspectives

The tautomerism of 5-substituted pyrimidin-4(3H)-ones is a critical aspect of their chemical identity and biological activity. A thorough understanding and characterization of the predominant tautomeric forms are paramount for rational drug design and development. The judicious choice of substituents at the 5-position provides a powerful tool to modulate the tautomeric equilibrium and, in turn, fine-tune the pharmacological properties of these important heterocyclic compounds.

The integrated application of high-resolution NMR and UV-Vis spectroscopy, coupled with the predictive power of computational chemistry, offers a robust framework for elucidating the tautomeric landscape. As our understanding of the subtle interplay of electronic, steric, and solvent effects continues to grow, so too will our ability to design and synthesize pyrimidin-4(3H)-one derivatives with precisely controlled tautomeric behavior, paving the way for the development of more effective and selective therapeutic agents.

References

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA Biology, 12(9), 948-960. Available from: [Link]

-

Le, T. H. N., et al. (2022). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE IN DEUTERATED DIMETHYL SULFOXIDE. Vietnam Journal of Science and Technology, 60(4). Available from: [Link]

-

Polo, V., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(10), 2351-2356. Available from: [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. Available from: [Link]

- Katritzky, A. R., et al. (2010). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 99, 1-82.

- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1.

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7026. Available from: [Link]

- Gálvez, J. A., et al. (2002). Tautomerism of 5-Fluorouracil. A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry A, 106(48), 11764-11770.

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jst-ud.vn [jst-ud.vn]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Unique Electronic Character of Pyrimidinones

An In-depth Technical Guide to the Theoretical Investigation of Pyrimidinone Electronic Structure

For researchers, medicinal chemists, and drug development professionals, understanding the intricate electronic landscape of pyrimidinone and its derivatives is paramount. As a core scaffold in essential biomolecules like nucleobases and a privileged structure in numerous pharmaceuticals, the arrangement and energy of its electrons dictate its stability, reactivity, and ultimately, its biological function.[1][2] This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to elucidate the electronic structure of pyrimidinones, moving beyond a simple recitation of protocols to explain the causal science behind the choice of methods and the interpretation of results.

The pyrimidinone ring is not a simple aromatic system. Its electronic properties are dominated by two key features: the π-electron deficiency induced by the two nitrogen heteroatoms and the dynamic nature of tautomeric equilibria.

The π-Deficient Ring and Electron Distribution

Unlike benzene, the pyrimidine ring contains two highly electronegative nitrogen atoms. These atoms exert a strong electron-pulling effect, significantly reducing the π-electron density at the carbon atoms of the ring, particularly at the 2-, 4-, and 6-positions.[3][4] This makes these positions susceptible to nucleophilic attack, a crucial aspect for chemical synthesis and understanding metabolic pathways. Conversely, the 5-position is less electron-deficient and can undergo electrophilic substitution.[3][4]

Theoretical calculations provide a quantitative picture of this electron distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses yield partial atomic charges, revealing the precise electronic landscape across the molecule, which is fundamental for predicting intermolecular interactions, such as those between a drug and its protein target.

The Critical Role of Tautomerism

Pyrimidinones exist as an equilibrium between different tautomeric forms, most commonly the keto (amide) and enol (imino-alcohol) forms. For example, 4(3H)-pyrimidinone is in equilibrium with its 4-hydroxypyrimidine tautomer.[5]

Caption: Keto-enol tautomerism in the 4-pyrimidinone system.

The position of this equilibrium is highly sensitive to the molecular environment (gas phase vs. solvent) and substitution patterns.[6] Since different tautomers present distinct hydrogen bonding patterns, shapes, and electrostatic properties, identifying the predominant tautomer under physiological conditions is a critical first step in any drug design campaign. Computational chemistry is the primary tool for this, as it can accurately predict the relative stabilities of tautomers. Studies have shown that the introduction of a second nitrogen atom (as in pyrimidinone) compared to a pyridone shifts the equilibrium toward the keto form.[7][8] Computational investigations on related molecules like isocytosine also highlight the importance of considering multiple tautomeric forms, as calculations suggest some forms are significantly less stable and not experimentally observed.[9]

Part 2: A Practical Guide to Computational Methodologies

The accuracy of any theoretical study hinges on the selection of an appropriate computational method. This choice is always a trade-off between computational cost and desired accuracy.

A Hierarchy of Methods: Choosing the Right Tool

The theoretical study of molecules involves solving the Schrödinger equation, which is only possible with approximations for systems larger than a hydrogen atom.[10] The primary challenge lies in accurately treating electron-electron interactions.[11]

| Method | Core Principle | Typical Application in Pyrimidinone Studies | Relative Cost |

| Semi-empirical (MNDO) | Uses parameters from experimental data to simplify calculations. | Initial screening of large libraries; historical context.[5][12] | Very Low |

| Hartree-Fock (HF) | Models electrons as moving in an average field of all other electrons.[13] | Initial geometry optimizations; serves as a baseline for other methods. | Low |

| Density Functional Theory (DFT) | Calculates energy based on the molecule's total electron density.[14] | "Workhorse" for most studies: geometry, energies, electronic properties.[15] | Medium |

| Post-HF (MP2, CCSD(T)) | Systematically adds electron correlation effects on top of HF. | "Gold standard" for benchmarking and high-accuracy energy calculations. | High to Very High |

Rationale for Method Selection: For most applications involving pyrimidinones, from determining tautomer stability to calculating reactivity indices, Density Functional Theory (DFT) , particularly with hybrid functionals like B3LYP, offers the best balance of accuracy and computational efficiency.[14][15] Semi-empirical methods can be useful for preliminary studies on very large derivatives, but their results should be validated with higher-level theory. High-accuracy post-HF methods are generally reserved for benchmarking smaller systems to validate the chosen DFT functional.

Experimental Protocol: A Standard Computational Workflow

A robust and self-validating computational study follows a logical sequence of steps. This workflow ensures that calculated properties are derived from a physically meaningful molecular state.

Caption: A standard workflow for theoretical electronic structure calculations.

Detailed Steps:

-

Geometry Optimization: The initial 3D structure of the pyrimidinone derivative is computationally relaxed to find its most stable arrangement of atoms (a minimum on the potential energy surface).

-

Frequency Calculation (Self-Validation): This crucial step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it provides zero-point vibrational energy and other thermodynamic data (enthalpy, Gibbs free energy) needed to compare the stability of different tautomers or isomers.

-

Single-Point Energy and Property Calculation: Once a true minimum is confirmed, a more computationally intensive calculation may be performed on this fixed geometry to obtain a more accurate electronic energy and a detailed description of the electronic structure (i.e., the wavefunction or electron density).

-

Analysis: From the final calculation, a wealth of data can be extracted. This includes the energies of the frontier molecular orbitals (HOMO/LUMO), the molecular electrostatic potential (MEP), and atomic charges, all of which are critical for interpreting reactivity and potential biological interactions.[14][15]

Part 3: Connecting Electronic Structure to Biological Activity and Drug Design

The ultimate goal of these theoretical studies is often to understand and predict how a pyrimidinone derivative will behave in a biological system. The calculated electronic properties serve as powerful descriptors that bridge the gap between molecular structure and function.

Frontier Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[14]

These values are invaluable for predicting how a drug candidate might interact with metabolic enzymes or its therapeutic target.

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to intermolecular interactions:

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Regions (Blue): Indicate electron-poor areas, such as hydrogen atoms attached to electronegative atoms (e.g., N-H). These are sites for nucleophilic attack and hydrogen bond donation.

For drug development, the MEP map is instrumental in understanding and optimizing the binding of a pyrimidinone-based ligand to its receptor pocket, ensuring complementary electrostatic interactions.

Application in Molecular Docking

The accuracy of molecular docking simulations, which predict the binding orientation and affinity of a ligand to a protein, is highly dependent on the quality of the input ligand structure.[16] A geometry optimized with quantum mechanical methods, complete with accurate partial atomic charges derived from the electronic structure calculation, provides a much more physically realistic representation than a structure generated from simpler, classical force fields. Therefore, a thorough theoretical study of the ligand's electronic structure is a prerequisite for high-fidelity docking and virtual screening.

Caption: Relationship between theoretical calculations and biological predictions.

Conclusion

Theoretical studies of the electronic structure of pyrimidinones are an indispensable tool in modern chemical research and drug discovery. By leveraging quantum mechanical calculations, scientists can move beyond static 2D representations to a dynamic, quantitative understanding of tautomerism, electron distribution, and reactivity. This in-depth knowledge allows for the rational design of novel pyrimidinone derivatives with tailored properties, accelerating the development of new therapeutics. The robust, self-validating workflows outlined in this guide provide a framework for obtaining reliable and predictive insights into this vital class of heterocyclic compounds.

References

-

Al-Ostoot, F.H., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]

-

Ajani, O.O., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available at: [Link]

-

da Costa, R.C., et al. (2023). A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. ACS Physical Chemistry Au. Available at: [Link]

-

Kumar, D., et al. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. PMC. Available at: [Link]

-

Almehizia, A.A., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Imamura, A., et al. (1965). Semiempirical Calculation on the Electronic Structure of the Nitrogen‐Containing Heterocyclic Molecules. IV. Electronic Structure of Pyridine. The Journal of Chemical Physics. Available at: [Link]

-

Brogli, F., et al. (2018). Calculating the Aromaticity of Heterocycles. ResearchGate. Available at: [Link]

-

Hassan, G.A. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. Available at: [Link]

-

Galvão, T.L.P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Available at: [Link]

-

de Groot, B. (n.d.). Introduction to Electronic Structure Calculations. MPI. Available at: [Link]

-

Wikipedia. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]

-

Almehizia, A.A. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

-

Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

Pontiki, E., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Available at: [Link]

-

Ajani, O.O., et al. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

-

Schatz, G.C. (n.d.). Electronic structure calculations and applications. Northwestern University. Available at: [Link]

-

Mohammad, A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. ResearchGate. Available at: [Link]

-

Journal of Chemical Reviews. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Journal of Chemical Reviews. Available at: [Link]

-

Towler, A.D. (n.d.). 1.2 Electronic structure calculations. University of Cambridge. Available at: [Link]

-

Wavefunction, Inc. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. Wavefunction, Inc.. Available at: [Link]

-

Galvão, T.L.P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. scialert.net [scialert.net]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 11. 1.2 Electronic structure calculations [web.ornl.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Introduction to Electronic Structure Calculations [www3.mpibpc.mpg.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

The Pyrimidinone Scaffold: A Privileged Motif in Modern Drug Discovery

The pyrimidinone core, a heterocyclic aromatic organic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This designation is not arbitrary; it is born out of the recurrent appearance of the pyrimidinone moiety in a multitude of clinically successful drugs spanning a wide spectrum of therapeutic areas. From potent anticancer agents to novel antiviral and anti-inflammatory drugs, the pyrimidinone framework has demonstrated an exceptional capacity for molecular recognition, enabling the design of highly specific and efficacious therapeutic agents.[1][2][3][4][5]

This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of pyrimidinone derivatives, moving beyond a mere recitation of facts to offer a practical, field-proven perspective on their synthesis and biological evaluation. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reliable data.

I. The Architectural Advantage of Pyrimidinones

The therapeutic prowess of pyrimidinone derivatives stems from their unique structural features. The pyrimidine ring system, with its two nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[6] Furthermore, the pyrimidinone core can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[2] This inherent "tunability" is a key reason why pyrimidinone-based compounds have been successfully developed to target a diverse range of protein families, including kinases, polymerases, and proteases.

II. Applications in Oncology: Targeting the Drivers of Cancer

The fight against cancer has been a major arena for the application of pyrimidinone derivatives. Their ability to inhibit key enzymes involved in cell cycle progression and signal transduction has led to the development of several breakthrough cancer therapies.[1][7]

A. Kinase Inhibition: A Dominant Strategy

Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrimidinone derivatives have proven to be particularly adept at targeting the ATP-binding pocket of various kinases, acting as competitive inhibitors.[8][9]

A notable example is their application as Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Pyrimidinone-based compounds have been designed to specifically inhibit CDKs, thereby arresting the proliferation of cancer cells.[1]

This protocol outlines a general procedure for evaluating the inhibitory activity of pyrimidinone derivatives against a specific kinase.

Rationale: The goal of this assay is to determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50 value). This is a critical parameter for assessing the potency of a potential drug candidate.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Pyrimidinone test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white, flat-bottom plates

-

Multimode plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the pyrimidinone test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup:

-

In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 20 µL of a solution containing the kinase and its specific substrate in kinase buffer.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase.

-

-

Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for different kinases.

-

Detection:

-

Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no kinase control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Diagram 1: Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

B. Cytotoxicity Screening: Assessing Anticancer Potential

A fundamental step in the evaluation of any potential anticancer agent is to determine its ability to kill cancer cells. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Rationale: This protocol measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrimidinone test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear, flat-bottom plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidinone test compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each treatment by normalizing the absorbance to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

-

Diagram 2: MTT Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

III. Antimicrobial Applications: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrimidinone derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.[4][13][14]

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) of a pyrimidinone derivative, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrimidinone test compounds dissolved in DMSO

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the microbial strain overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Compound Dilution:

-

Prepare a two-fold serial dilution of the pyrimidinone compounds in the broth medium directly in the 96-well plate.

-

-

Inoculation:

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

-

IV. Synthesis of Pyrimidinone Derivatives: The Biginelli Reaction

A classic and efficient method for the synthesis of dihydropyrimidinones is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[3][15][16]

Rationale: This protocol provides a straightforward method for synthesizing a diverse library of dihydropyrimidinone derivatives for biological screening.

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

Catalyst (e.g., HCl, Yb(OTf)3, or a solid-supported acid)

-

Solvent (e.g., ethanol or solvent-free)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aldehyde, β-ketoester, urea (or thiourea), and the catalyst.

-

Reaction Conditions:

-

If using a solvent like ethanol, reflux the mixture for 2-4 hours.

-

For solvent-free conditions, heat the mixture at 80-100°C for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add cold water to the mixture to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Diagram 3: Biginelli Reaction Mechanism

Caption: Simplified mechanism of the Biginelli reaction.

V. Concluding Remarks and Future Perspectives

The pyrimidinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the ease of structural modification make it an attractive starting point for medicinal chemists.[2] The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate novel pyrimidinone derivatives. As our understanding of disease biology deepens, the rational design of pyrimidinone-based compounds targeting novel and challenging biological targets will undoubtedly lead to the development of the next generation of innovative medicines.

VI. References

-

Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). National Institutes of Health. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Institutes of Health. [Link]

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025). ResearchGate. [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. [Link]

-

Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (n.d.). ACS Publications. [Link]

-

NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. [Link]

-

Cell Viability Assays. (2013). National Institutes of Health. [Link]

-

GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (n.d.). Chemistry Journal of Moldova. [Link]

-

A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria. [Link]

-

A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. (2016). ResearchGate. [Link]

-

Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2025). ResearchGate. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. [Link]

-

Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (n.d.). PubMed. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). Edinburgh Research Explorer. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

Sources

- 1. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 7. veterinaria.org [veterinaria.org]

- 8. researchgate.net [researchgate.net]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biginelli Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Role of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one in Antiviral Drug Synthesis

Introduction: The Pyrimidinone Scaffold as a Cornerstone in Antiviral Discovery

The pyrimidine ring is a foundational heterocyclic structure in medicinal chemistry, integral to the architecture of nucleobases and, consequently, to a vast array of therapeutic agents.[1] Within this class, 2-aminopyrimidin-4(3H)-one derivatives serve as critical precursors in the synthesis of nucleoside analogs, a highly successful category of antiviral drugs. These agents function by mimicking natural nucleosides, the building blocks of DNA and RNA. Upon incorporation into a growing viral nucleic acid chain, they typically cause chain termination, thereby halting viral replication.

2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is a strategically designed intermediate for this purpose. The benzyl group at the 5-position serves a dual role: it acts as a stable protecting group for the hydroxyl function during subsequent chemical transformations and can influence the molecule's solubility and handling characteristics. Its ultimate removal reveals a hydroxyl group, a key feature in many potent antiviral nucleosides that enhances their interaction with viral polymerases. This guide provides a comprehensive overview of the synthesis of this key intermediate and outlines a validated protocol for its application in the synthesis of a model antiviral nucleoside analog.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up. The key characteristics of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one are summarized below.

| Property | Value | Source |

| CAS Number | 93534-87-3 | |

| Molecular Formula | C₁₁H₁₁N₃O₂ | |

| Molecular Weight | 217.22 g/mol | |

| Appearance | Solid (form may vary) | General knowledge |

| Storage Conditions | Sealed in a dry environment at 2-8°C | |

| SMILES | O=C1NC(N)=NC=C1OCC2=CC=CC=C2 |

Synthetic Workflow: From Precursor to a Model Nucleoside Analog

The overall synthetic strategy is a multi-step process that begins with the formation of the core pyrimidinone ring, followed by the introduction of the benzyl protecting group. This intermediate is then coupled with a protected sugar moiety (glycosylation) to form the nucleoside structure, which is subsequently deprotected to yield the final active compound.

Caption: Synthetic workflow for a model antiviral nucleoside analog.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-hydroxypyrimidin-4(3H)-one (Precursor)

The synthesis of the pyrimidinone core is a foundational step. This protocol is adapted from established methods for creating substituted pyrimidines.

Rationale: This multi-step synthesis starts with a cyclocondensation reaction to form the pyrimidine ring. Subsequent functional group manipulations at the 5-position—reduction of a formyl group to a hydroxymethyl group, followed by oxidation—yield the desired 5-hydroxy functionality. Each step utilizes common and well-understood laboratory reagents.

Materials:

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Manganese dioxide (MnO₂)

-

Appropriate solvents (e.g., Dichloromethane, Methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Step 1a: Cyclocondensation. Dissolve guanidine hydrochloride in ethanol and add a solution of sodium ethoxide in ethanol. To this mixture, add ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Step 1b: Work-up and Isolation. After cooling, neutralize the mixture with HCl. The resulting precipitate, 2-amino-5-formyl-pyrimidin-4(3H)-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Step 2a: Reduction. Suspend the 2-amino-5-formyl-pyrimidin-4(3H)-one in a mixture of methanol and water. Cool the suspension to 0°C and add sodium borohydride in portions. Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Step 2b: Work-up. Quench the reaction by the slow addition of acetone. Acidify the mixture with HCl and then basify with NaOH to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-amino-5-hydroxymethyl-pyrimidin-4(3H)-one.

-

Step 3a: Oxidation. Suspend the 2-amino-5-hydroxymethyl-pyrimidin-4(3H)-one in a suitable solvent like dichloromethane. Add activated manganese dioxide and stir the mixture vigorously at room temperature for 24-48 hours.

-

Step 3b: Isolation. Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-hydroxypyrimidin-4(3H)-one, which can be purified by recrystallization.

Protocol 2: Benzylation to form 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one

This step introduces the benzyl protecting group onto the 5-hydroxy position.

Rationale: The Williamson ether synthesis is a reliable method for forming ethers. A non-nucleophilic base is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the bromide from benzyl bromide. The choice of an aprotic polar solvent like DMF facilitates the reaction.

Materials:

-

2-Amino-5-hydroxypyrimidin-4(3H)-one

-

Benzyl bromide (BnBr)

-